molecular formula C25H17BrFNO5 B11572640 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11572640
M. Wt: 510.3 g/mol
InChI Key: GEMLLCVQSNGMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the bromine atom would yield a hydrogen-substituted derivative .

Scientific Research Applications

2-BENZYL-1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-7-FLUORO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell survival and proliferation .

Properties

Molecular Formula

C25H17BrFNO5

Molecular Weight

510.3 g/mol

IUPAC Name

2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-fluoro-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17BrFNO5/c1-32-19-10-14(9-17(26)23(19)30)21-20-22(29)16-11-15(27)7-8-18(16)33-24(20)25(31)28(21)12-13-5-3-2-4-6-13/h2-11,21,30H,12H2,1H3

InChI Key

GEMLLCVQSNGMFX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)F)Br)O

Origin of Product

United States

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